molecular formula C12H19NO2 B2918647 1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361641-57-6

1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2918647
CAS No.: 2361641-57-6
M. Wt: 209.289
InChI Key: QIPQELLOMSFGLW-UHFFFAOYSA-N
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Description

1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring fused with an oxolane ring and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves a multi-step process.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The compound’s oxolane and piperidine rings play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Pyrrolidin-1-yl)piperidin-1-yl]prop-2-en-1-one: Similar structure but with a pyrrolidine ring instead of an oxolane ring.

    1-[2-(Morpholin-1-yl)piperidin-1-yl]prop-2-en-1-one: Contains a morpholine ring instead of an oxolane ring.

Uniqueness

1-[2-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

1-[2-(oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-12(14)13-8-4-3-6-10(13)11-7-5-9-15-11/h2,10-11H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPQELLOMSFGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCCC1C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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